molecular formula C14H22BNO2 B1391049 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1105665-37-9

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1391049
CAS RN: 1105665-37-9
M. Wt: 247.14 g/mol
InChI Key: VOWCJMHHUBKRHF-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with a boronic ester group attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and boronic esters are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by techniques such as X-ray diffraction .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, similar compounds have been found to have high stability and low toxicity .

Scientific Research Applications

Borylation of Arenes

This compound can be used as a reagent for the borylation of arenes. Borylation is a chemical process that introduces a boron-containing group into an organic molecule. This is a key step in many synthetic pathways, particularly in the preparation of pharmaceuticals and fine chemicals .

Preparation of Fluorenylborolane

It serves as a precursor for the preparation of fluorenylborolane. Fluorenylborolane compounds have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electronic properties .

Synthesis of Conjugated Copolymers

The compound is utilized in synthesizing intermediates for generating conjugated copolymers. Conjugated copolymers are used in a variety of applications, including organic solar cells, field-effect transistors, and chemical sensors due to their conductive properties .

Computational Chemistry Studies

It may be involved in computational chemistry studies to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .

Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are valuable intermediates in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. This includes avoiding inhalation and contact with skin and eyes .

Future Directions

Boronic esters and pyridine derivatives are both areas of active research in organic chemistry, with potential applications in pharmaceuticals and materials science .

properties

IUPAC Name

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCJMHHUBKRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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